Lecithin

Catalog No.
S006786
CAS No.
8002-43-5
M.F
C42H80NO8P
M. Wt
758.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lecithin

CAS Number

8002-43-5

Product Name

Lecithin

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+/t40-/m1/s1

InChI Key

JLPULHDHAOZNQI-JLOPVYAASA-N

SMILES

Array

solubility

Insoluble in water
Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.
Soluble in about 12 parts cold absolute alcohol

Synonyms

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-linoleoylphosphatidylcholine, 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine, palmitoyl-linoleoatephosphatidylcholine, PLPC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

The exact mass of the compound Phosphatidylcholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. insoluble in acetone; practically insoluble in cold vegetable and animal oils.soluble in about 12 parts cold absolute alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 34:2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Lecithin (CAS 8002-43-5) is a naturally occurring mixture of glycerophospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), combined with triglycerides, fatty acids, and other lipids. Commercially extracted from sources like soybeans, sunflower seeds, and egg yolks, it is a primary, cost-effective emulsifier, stabilizer, and wetting agent used in food, pharmaceutical, and cosmetic industries. The specific phospholipid profile and fatty acid composition are dictated by the raw material source, which is the most critical factor influencing its functional properties for procurement decisions.

Substituting one lecithin for another without careful consideration of its source and form can lead to process and product failure. Key procurement factors such as allergenicity (soy vs. non-allergenic sunflower), regulatory status (non-GMO sunflower vs. potentially GM soy), and flavor profile are source-dependent. Furthermore, functional modifications like enzymatic hydrolysis fundamentally alter performance; hydrolyzed lecithin has a higher Hydrophilic-Lipophilic Balance (HLB) of 8-10, making it suitable for oil-in-water emulsions, whereas standard lecithin (HLB ≈ 4-7) is better suited for water-in-oil systems. This makes direct substitution between standard and hydrolyzed forms impractical for achieving stable formulations.

Enhanced Oil-in-Water Emulsification via Hydrolysis: Increased HLB Value

Enzymatic hydrolysis significantly alters the emulsifying properties of lecithin by increasing its hydrophilic nature. Standard lecithin possesses a Hydrophilic-Lipophilic Balance (HLB) value in the range of 4-7, making it more lipophilic and suitable for water-in-oil emulsions. In contrast, hydrolyzed lecithin exhibits an HLB value of 8–10, making it more hydrophilic and a more effective emulsifier for oil-in-water systems like dressings, sauces, and beverages. This modification directly addresses the need for stable O/W emulsions in many food and cosmetic formulations.

Evidence DimensionHydrophilic-Lipophilic Balance (HLB)
Target Compound Data8–10 (Hydrolyzed Lecithin)
Comparator Or Baseline4–7 (Standard Lecithin)
Quantified DifferenceIncrease of 2-5 HLB units, shifting from lipophilic to hydrophilic character
ConditionsStandardized HLB scale for nonionic surfactants.

Selecting hydrolyzed lecithin is critical for formulators who require stable oil-in-water emulsions, as standard lecithin is functionally unsuitable for this application.

Source-Dependent Composition: Phosphatidylcholine Content in Soy vs. Egg Lecithin

The concentration of phosphatidylcholine (PC), the primary active component for many physiological and formulation benefits, varies significantly by source. Egg yolk lecithin is a highly concentrated source, containing approximately 69% PC. In contrast, standard soy lecithin contains a much lower concentration, typically around 24% PC. While soy lecithin can be purified to achieve higher PC concentrations (up to 98%), the baseline material is substantially different.

Evidence DimensionPhosphatidylcholine (PC) Content (% w/w)
Target Compound Data~24% (Standard Soy Lecithin)
Comparator Or Baseline~69% (Egg Yolk Lecithin)
Quantified DifferenceEgg lecithin contains ~2.8 times more phosphatidylcholine than standard soy lecithin.
ConditionsAnalysis of standard commercial lecithin extracts.

For applications requiring high PC content, such as pharmaceutical liposome preparation or high-potency choline supplements, procuring egg lecithin or a purified high-PC soy fraction is necessary, as standard soy lecithin is an unsuitable, low-concentration precursor.

Processability Advantage: Lower Viscosity of Soy Lecithin Compared to Sunflower Lecithin

In industrial-scale processing, the rheological properties of lecithin gums are a critical factor for handling, pumping, and mixing. A study examining lecithin gum rheology found that at 70°C, soybean lecithin exhibited a significantly lower viscosity of approximately 10 poise. Under the same conditions, sunflower lecithin was substantially more viscous at approximately 90,000 poise, a difference attributed to the presence of long-chain waxes in the sunflower-derived product.

Evidence DimensionViscosity (Poise)
Target Compound Data~10 Poise (Soybean Lecithin Gum)
Comparator Or Baseline~90,000 Poise (Sunflower Lecithin Gum)
Quantified DifferenceSoybean lecithin gum is approximately 9,000 times less viscous than sunflower lecithin gum.
ConditionsMeasurement conducted at 70°C and a shear rate of 100 s⁻¹.

For high-throughput manufacturing processes where ease of handling and low viscosity are paramount to prevent equipment fouling and ensure efficient mixing, soy lecithin offers a distinct processability advantage over standard sunflower lecithin.

Superior Oxidative Stability: Sunflower Lecithin vs. Soy Lecithin

The oxidative stability of lecithin is largely determined by its fatty acid composition. Soy lecithin contains a significant amount of polyunsaturated linolenic acid (C18:3), which is highly susceptible to oxidation, potentially leading to off-flavors and reduced shelf life. In contrast, sunflower lecithin is characterized by a higher content of monounsaturated oleic acid (C18:1) and lacks linolenic acid, which contributes to its greater stability against oxidation. This makes sunflower lecithin a more robust choice for products requiring a longer shelf life.

Evidence DimensionKey Fatty Acid Composition
Target Compound DataHigh in oleic and linoleic acids; lacks linolenic acid (Sunflower Lecithin)
Comparator Or BaselineContains significant linolenic acid (Soy Lecithin)
Quantified DifferencePresence of oxidation-prone linolenic acid in soy vs. its absence in sunflower lecithin.
ConditionsTypical fatty acid profiles of commercial lecithins.

For products where oxidative stability and prevention of rancidity are critical quality parameters, sunflower lecithin provides a clear advantage over soy lecithin due to its more stable fatty acid profile.

Formulating Allergen-Free, Clean-Label Foods with Enhanced Shelf Life

For manufacturers developing products for the health-conscious market, sunflower lecithin is the appropriate choice. Its freedom from soy allergens and common non-GMO status meet clean-label requirements. Furthermore, its superior oxidative stability compared to soy lecithin helps ensure product quality and extends shelf life, which is critical for premium food items.

High-Throughput Industrial Food Processing Requiring Fluidity

In large-scale manufacturing of products like chocolate or margarine where efficient, continuous processing is key, the low viscosity of soy lecithin offers a significant advantage. Its superior flow properties compared to the highly viscous nature of sunflower lecithin gum prevent blockages, reduce energy consumption during mixing, and ensure homogenous integration into the product matrix.

High-Stability Oil-in-Water Emulsions (e.g., Creamy Dressings, Beverages)

When the goal is a stable oil-in-water (O/W) emulsion, procuring hydrolyzed lecithin is the correct decision. Its high HLB value (8-10) is specifically designed for this purpose, providing superior emulsification compared to standard lecithin (HLB 4-7), which is ineffective for O/W systems and can lead to phase separation.

Precursor for High-Purity Pharmaceutical Liposomes and Formulations

For pharmaceutical research and manufacturing, where batch-to-batch reproducibility and precise composition are non-negotiable, standard lecithin mixtures are often unsuitable. Instead, high-purity fractions, such as egg lecithin with its naturally high PC content (~69%) or chromatographically purified soy lecithin (>94% PC), are required to ensure consistent liposome size, lamellarity, and drug encapsulation efficiency.

Physical Description

Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air
Light-brown to brown, viscous semiliquid
Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

XLogP3

12.9

Hydrogen Bond Acceptor Count

8

Exact Mass

757.56215551 Da

Monoisotopic Mass

757.56215551 Da

Heavy Atom Count

52

Taste

Bland

Density

1.0305 at 24 °C/4 °C

Odor

Odorless or slight nutlike odor; faint fatty odor

Melting Point

236-237 °C

UNII

6UCA7I41S8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2097 of 2100 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Lecithins are a white to yellow to brown waxy mass or thick fluid. It occurs naturally in all living plants and organisms. They are a major component of nervous tissue and brain substance. Synthetic lecithins are made from soybean oils, corn, egg yolk and other animal sources. USE: Lecithins are important commercial chemicals that are used as a food additive, in personal care products, pharmaceuticals, the petroleum and other industries, treating leather, paints, inks and animal feeds and care products. EXPOSURE: Workers that use lecithins or products containing lecithins may have direct skin contact. The general population may be exposed by eating foods and using consumer products containing lecithins. Data on the fate of lecithins released to the environment were not available. RISK: Use of lecithins as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Lecithins are not considered skin irritants and generally do not cause allergic skin reactions in human studies. There is a small chance that individuals with soy allergies may develop allergic reactions to lecithins derived from soybean oils. No toxic effects were observed in volunteers ingesting high levels of lecithins over several months. No toxic effects observed in laboratory animals fed a diet containing very high levels of lecithins over their lifetime. Lung irritation was observed in laboratory animals that breathed lecithin mists for a short period. Tumors were not induced in laboratory rats fed very high levels of lecithins over their lifetime. An older study reports that increased brain tumors were observed in laboratory mice fed high levels of lecithins over two generations. Data on the potential for lecithins to cause infertility, abortion, or birth defects are not available. The potential for lecithins to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Classes

Breast Feeding; Lactation; Milk, Human; Complementary Therapies; Food; Phospholipids

Therapeutic Uses

Surface-Active Agents
/EXPL THER/ Endosulfan is an organochlorine pesticide commonly found in aquatic environments that has been found to reduce thermal tolerance of fish. Lipotropes such as the food additive, Lecithin has been shown to improve thermal tolerance in fish species. This study was conducted to evaluate the role of lipotropes (lecithin) for enhancing the thermal tolerance of Chanos chanos reared under sublethal low dose endosulfan-induced stress. Two hundred and twenty-five fish were distributed randomly into five treatments, each with three replicates. Four isocaloric and isonitrogenous diets were prepared with graded levels of lecithin: normal water and fed with control diet (En0/L0), endosulfan-treated water and fed with control diet (En/L0), endosulfan-treated water and fed with 1% (En/L1%), 1.5% (En/L 1.5%) and 2% (En/L 2%) lecithin supplemented feed. The endosulfan in treated water was maintained at the level of 1/40th of LC50 (0.52ppb). At the end of the five weeks, critical temperature maxima (CTmax), lethal temperature maxima (LTmax), critical temperature minima (CTmin) and lethal temperature minima (LTmin) were Determined. There was a significant (P<0.01) effect of dietary lecithin on temperature tolerance (CTmax, LTmax, CTmin and LTmin) of the groups fed with 1, 1.5 and 2% lecithin-supplemented diet compared to control and endosulfan-exposed groups. Positive correlations were observed between CT max and LTmax (R(2)=0.934) as well as between CTmin and LTmin (R(2)=0.9313). At the end of the thermal tolerance study, endosulfan-induced changes in cellular stress enzymes (Catalase, SOD and GST in liver and gill and neurotansmitter enzyme, brain AChE) were significantly (p<0.01) improved by dietary lecithin. We herein report the role of lecithin in enhancing the thermal tolerance and protection against cellular stress in fish exposed to an organochlorine pesticide.
/EXPL THER/ Suitability of liquid lecithin (i.e., solution of lecithin in soy bean oil with ~60% w/w of phospholipids) for formation of gels, upon addition of water solution of poloxamer 407, was investigated, and formulated systems were evaluated as carriers for percutaneous delivery of ibuprofen. Formulation study of pseudo-ternary system liquid lecithin/poloxamer 407/water at constant liquid lecithin/poloxamer 407 mass ratio (2.0) revealed that minimum concentrations of liquid lecithin and poloxamer 407 required for formation of gel like systems were 15.75% w/w and 13.13% w/w, respectively, while the maximum content of water was 60.62% w/w. The systems comprising water concentrations in a range from 55 to 60.62% w/w were soft semisolids suitable for topical application, and they were selected for physicochemical and biopharmaceutical evaluation. Analysis of conductivity results and light microscopy examination revealed that investigated systems were water dilutable dispersions of spherical oligolamellar associates of phospholipids and triglyceride molecules in the copolymer water solution. Rheological behavior evaluation results indicated that the investigated gels were thermosensitive shear thinning systems. Ibuprofen (5% w/w) was incorporated by dispersing into the previously prepared carriers. Drug-loaded systems were physically stable at storage temperature from 5 +/- 3 °C to 40 +/- 2 °C, for 30 days. In vitro ibuprofen release was in accordance with the Higuchi model (rH>0.95) and sustained for 12 hr. The obtained results implicated that formulated LLPBGs, optimized regarding drug release and organoleptic properties, represent promising carriers for sustained percutaneous drug delivery of poorly soluble drugs.
/EXPL THER/ Some dietary factors could inhibit lead toxicity. The aim of this study was to evaluate the effect of dietary compounds rich in unsaturated fatty acids (FA) on blood lead level, lipid metabolism, and vascular reactivity in rats. Serum metallothionein and organs' lead level were evaluated with the aim of assessing the possible mechanism of unsaturated FA impact on blood lead level. For three months, male Wistar rats that were receiving drinking water with (100 ppm Pb) or without lead acetate were supplemented per os daily with virgin olive oil or linseed oil (0.2 mL/kg b.w.) or egg derived lecithin fraction: "super lecithin" (50 g/kg b.w.). Mesenteric artery was stimulated ex vivo by norepinephrine (NE) administered at six different doses. Lecithin supplementation slightly reduced pressor responses of artery to NE. Lead administered to rats attenuated the beneficial effect of unsaturated FA on lipid metabolism and vascular reactivity to adrenergic stimulation. On the other hand, the super lecithin and linseed oil that were characterized by low omega-6 to omega-3 ratio (about 1) reduced the blood lead concentration. This effect was observed in lead poisoned rats (p < 0.0001) and also in rats nonpoisoned with lead (p < 0.05).
For more Therapeutic Uses (Complete) data for LECITHINS (9 total), please visit the HSDB record page.

Other CAS

8002-43-5

Wikipedia

Palmitoyl-Linoleoyl Phosphatidylcholine
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Use Classification

ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Skin conditioning; Antistatic; Emollient

Methods of Manufacturing

RESIDUE OBTAINED FROM THE MFR OF SOYBEAN OIL THROUGH SOLVENT EXTRACTION

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Lecithins: ACTIVE
The lecithins are mixtures of diglycerides of fatty acids linked to the choline ester of phosphoric acid. The lecithins are classed as phosphoglycerides or phosphatides (phospholipids).
The plural term lecithins refers to emulsifying agents, such as soybean preparations (soy lecithin contains 18-20% phosphatidylcholine).
Commercial grades of natural lecithin are reported to contain a potent vasodepressor substance.
Commercial lecithin is a mixture of acetone-insoluble phosphatides. FCC /Food Chemicals Codex/ specifies not less than 50% acetone-insoluble matter (phosphatides).
For more General Manufacturing Information (Complete) data for LECITHINS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A rapid, sensitive and selective method by reversed-phase liquid chromatography (LC) with electrospray ionization (ESI) mass spectrometry (MS) was employed for the determination of lecithin in a cosmetic raw material for quality control of the product formulation. The mixture of the phosphatidylcholine, phosphatidyl-ethanolamine, and phosphatidylinositol in lecithin was separated using aqueous methanol-acetonitrile solvent with a reversed-phase LC column, and detected as forms of pseudomolecular ions. Using this LC-MS technique, simultaneous separation and detection of phospholipid classes and molecular species within each class were achieved for the first time. Additionally informative fragmentation patterns were obtained by employing LC/ESI-MS/MS in both positive and negative ionization modes to identify these fatty acid chains and polar head groups in each molecular species of the phospholipids.
Lecithin can be determined by using phospholipase D, which catalyzes its hydrolytic cleavage to form choline. The choline generated is subsequently measured as Reinecke salt. The method of choice, however, involves the use of phospholipase C from Bacillus cereus and of alkaline phosphatase to hydrolyze lecithin ... followed by heat inactivation of alkaline phosphatase and determination of choline.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-12-2023
[1]. Hu B, et al. Enhancement of bile resistance in Lactobacillus plantarum strains by soy lecithin. Lett Appl Microbiol. 2015 Jul;61(1):13-9.

Explore Compound Types